Oditrasertib is classified as a kinase inhibitor, specifically targeting the RIPK1 enzyme. It is part of a broader category of compounds being explored for their roles in modulating cellular signaling pathways involved in inflammatory responses and cell death mechanisms. The compound has been synthesized and characterized by various pharmaceutical companies, including Denali Therapeutics and Sanofi, which have collaborated on its development.
The synthesis of Oditrasertib involves several chemical reactions aimed at constructing its unique molecular framework. While specific synthetic routes are proprietary, general methodologies for synthesizing similar kinase inhibitors typically include:
The synthesis process must adhere to stringent quality control measures to ensure the compound's efficacy and safety for clinical use.
Oditrasertib's molecular structure can be described with the following characteristics:
The three-dimensional conformation of Oditrasertib allows it to effectively interact with the active site of RIPK1, inhibiting its enzymatic activity.
Oditrasertib undergoes specific chemical reactions that are crucial for its function as a kinase inhibitor. The primary reaction of interest involves the binding of Oditrasertib to the ATP-binding site of RIPK1, which prevents the phosphorylation of downstream substrates. This inhibition can lead to:
The mechanism of action for Oditrasertib primarily revolves around its ability to inhibit RIPK1 activity. By binding to this kinase, Oditrasertib disrupts the signaling cascades that lead to cell death and inflammation. Key points include:
Clinical studies have aimed to quantify these effects in patients with neurodegenerative diseases.
Oditrasertib exhibits several notable physical and chemical properties:
These properties are critical for formulating Oditrasertib into a suitable dosage form for clinical trials.
Oditrasertib has been primarily investigated for its potential applications in treating multiple sclerosis due to its mechanism involving RIPK1 inhibition. Other possible applications include:
Research continues into expanding the therapeutic landscape for this promising compound.
Receptor-Interacting Protein Kinase 1 occupies a critical nodal position in cellular stress response pathways, acting as a key mediator of necroptosis, apoptosis, and inflammatory signaling. Its activation occurs through autophosphorylation within the kinase domain, triggered by upstream signals from death receptors (e.g., Tumor Necrosis Factor Receptor 1), pathogen recognition receptors, and intracellular danger signals. This activation initiates distinct signaling cascades:
Table 1: Key Functional Domains of Receptor-Interacting Protein Kinase 1
| Domain | Function | Signaling Outcome |
|---|---|---|
| Kinase Domain | Catalytic activity; autophosphorylation | Necroptosis execution |
| Intermediate Domain | Scaffolding function | Apoptosis initiation |
| Death Domain | Protein-protein interactions | Death receptor engagement |
| RIP Homotypic Interaction Motif | Ubiquitination site | Survival signaling via Nuclear Factor kappa B |
The delicate balance between these signaling outcomes depends on post-translational modifications (especially ubiquitination status), cellular context, and interaction partners. Dysregulation shifts this equilibrium toward pathological inflammation and cell death—a hallmark of neurodegenerative conditions [9].
Aberrant Receptor-Interacting Protein Kinase 1 activation contributes to neuroinflammation and neuronal loss across multiple sclerosis, amyotrophic lateral sclerosis, Alzheimer disease, and Parkinson disease through several interconnected mechanisms:
Post-mortem analyses reveal increased Receptor-Interacting Protein Kinase 1 expression and phosphorylation in central nervous system lesions of multiple sclerosis patients, particularly in active demyelinating lesions and chronically inflamed microglia. Similarly, in amyotrophic lateral sclerosis, Receptor-Interacting Protein Kinase 1 activation markers correlate with disease progression in animal models and patient-derived cells [1] [9].
The development of central nervous system-penetrant Receptor-Interacting Protein Kinase 1 inhibitors addresses critical limitations of peripherally restricted compounds for neurodegenerative disorders:
Table 2: Comparison of Receptor-Interacting Protein Kinase 1 Inhibitor Profiles
| Property | Oditrasertib | Eclitasertib (SAR443122) | Peripherally Restricted Inhibitors |
|---|---|---|---|
| Blood-Brain Barrier Penetration | High | Minimal | Minimal |
| Primary Therapeutic Target | Central nervous system pathologies | Peripheral autoimmune conditions | Peripheral autoimmune conditions |
| Catalytic IC50 | 1.6–3.16 nM | Similar range | Variable |
| Development Status | Discontinued | Active (ulcerative colitis trials) | Variable |
Oditrasertib emerged as a leading brain-penetrant candidate with reversible inhibition kinetics and high selectivity for Receptor-Interacting Protein Kinase 1 over structurally related kinases. Its molecular structure incorporates hydrogen bond acceptors and moderate lipophilicity (calculated partition coefficient ~2.5) to facilitate blood-brain barrier transit via passive diffusion while avoiding efflux transporter substrates [4] [6]. Biochemical profiling demonstrated 50% inhibitory concentration values of 3.16 nM in human peripheral blood mononuclear cells and 1.6 nM in induced pluripotent stem cell-derived microglia, confirming potent target engagement in disease-relevant cell types [4].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1